ethyl 5-methyl-4-oxo-3-(2-phenoxyethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
Overview
Description
Ethyl 5-methyl-4-oxo-3-(2-phenoxyethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the thieno[2,3-d]pyrimidine class. This compound features a thieno[2,3-d]pyrimidine core with various substituents, including a methyl group, an oxo group, a phenoxyethyl group, and an ethyl carboxylate group. Its intricate structure makes it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
Similar triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds interact with active residues of ATF4 and NF-kB proteins , which play crucial roles in cellular stress responses and inflammatory processes, respectively.
Mode of Action
It is suggested that the compound may inhibit er stress and apoptosis, as well as the nf-kb inflammatory pathway . This suggests that the compound may interact with its targets to modulate these cellular processes.
Biochemical Pathways
The compound appears to affect several biochemical pathways. It has been observed to inhibit ER stress, a cellular process that occurs when there is an accumulation of misfolded proteins in the endoplasmic reticulum . The compound also appears to inhibit the NF-kB inflammatory pathway , which plays a key role in regulating the immune response to infection.
Result of Action
The compound has shown promising neuroprotective and anti-inflammatory properties in studies . It has been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it has been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-methyl-4-oxo-3-(2-phenoxyethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidine core. One common approach is the condensation of appropriate precursors, such as 2-aminothiophene derivatives, with α-haloketones under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are selected to optimize yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can be further modified or used in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules
Biology: In biological research, ethyl 5-methyl-4-oxo-3-(2-phenoxyethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate can be used as a probe to study biological processes. Its interactions with enzymes and receptors can provide insights into cellular mechanisms and pathways.
Medicine: This compound has shown potential in medicinal chemistry, where it can be used as a lead compound for drug development. Its structural features make it suitable for targeting specific diseases or conditions, such as cancer or inflammation.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.
Comparison with Similar Compounds
Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid
Uniqueness: Ethyl 5-methyl-4-oxo-3-(2-phenoxyethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
ethyl 5-methyl-4-oxo-3-(2-phenoxyethyl)thieno[2,3-d]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-3-23-18(22)15-12(2)14-16(25-15)19-11-20(17(14)21)9-10-24-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTWTEJFSVTMSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)CCOC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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